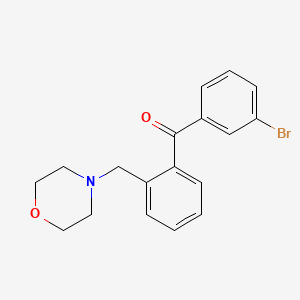

3'-Bromo-2-morpholinomethyl benzophenone

Übersicht

Beschreibung

3’-Bromo-2-morpholinomethyl benzophenone is a chemical compound with the molecular formula C18H18BrNO2 and a molecular weight of 360.25 g/mol . It is characterized by the presence of a bromine atom at the 3’ position of the benzophenone core and a morpholinomethyl group at the 2’ position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-2-morpholinomethyl benzophenone typically involves the bromination of 2-morpholinomethyl benzophenone. The reaction is carried out under controlled conditions to ensure selective bromination at the 3’ position. The general synthetic route can be summarized as follows:

Starting Material: 2-Morpholinomethyl benzophenone.

Bromination: The starting material is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4).

Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to achieve the desired bromination.

Industrial Production Methods

In an industrial setting, the production of 3’-Bromo-2-morpholinomethyl benzophenone may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3’-Bromo-2-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 3’ position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl benzophenone derivatives, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

3’-Bromo-2-morpholinomethyl benzophenone has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Wirkmechanismus

The mechanism of action of 3’-Bromo-2-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The bromine atom and morpholinomethyl group contribute to its reactivity and ability to form covalent bonds with target molecules. The compound can modulate biological pathways by binding to enzymes, receptors, or other proteins, leading to changes in cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Morpholinomethyl benzophenone: Lacks the bromine atom at the 3’ position, resulting in different reactivity and applications.

3’-Chloro-2-morpholinomethyl benzophenone: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.

3’-Fluoro-2-morpholinomethyl benzophenone:

Uniqueness

3’-Bromo-2-morpholinomethyl benzophenone is unique due to the presence of the bromine atom, which enhances its reactivity and allows for selective functionalization. This makes it a valuable compound in synthetic chemistry and various research applications .

Biologische Aktivität

3'-Bromo-2-morpholinomethyl benzophenone (CAS No. 898750-29-3) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparisons with related compounds.

Chemical Structure and Synthesis

The chemical structure of this compound features a bromine atom at the 3' position of the benzophenone moiety, which enhances its reactivity. The synthesis typically involves the bromination of 2-morpholinomethyl benzophenone using brominating agents such as Br2 or N-bromosuccinimide (NBS) in solvents like dichloromethane or carbon tetrachloride under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the bromine atom and morpholinomethyl group allows for significant reactivity, enabling the compound to form covalent bonds with proteins, enzymes, and receptors. This interaction can modulate biological pathways, leading to changes in cellular functions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth. In particular, its mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-Morpholinomethyl benzophenone | Lacks bromine at the 3' position | Weaker antimicrobial activity |

| 3'-Chloro-2-morpholinomethyl benzophenone | Chlorine instead of bromine | Different reactivity profile |

| 3'-Fluoro-2-morpholinomethyl benzophenone | Fluorine substitution | Varies in biological activity |

The presence of the bromine atom in this compound enhances its reactivity compared to its analogs, making it a valuable compound in synthetic chemistry and biological research.

Tumorigenesis Studies

A notable study explored the effects of benzophenones on tumorigenesis in animal models. While not directly studying this compound, related compounds such as benzophenone-3 (BP-3) showed varied effects on tumor proliferation depending on dietary contexts. This underscores the importance of further investigation into how structural modifications can influence biological outcomes .

Environmental Impact Studies

Environmental studies have assessed the bioconcentration and toxicity of benzophenones, including BP-3, in aquatic organisms. These findings highlight potential risks associated with exposure to such compounds, suggesting that research into this compound could also consider ecological implications .

Eigenschaften

IUPAC Name |

(3-bromophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO2/c19-16-6-3-5-14(12-16)18(21)17-7-2-1-4-15(17)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIBXRXNPSJMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643534 | |

| Record name | (3-Bromophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-29-3 | |

| Record name | (3-Bromophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.